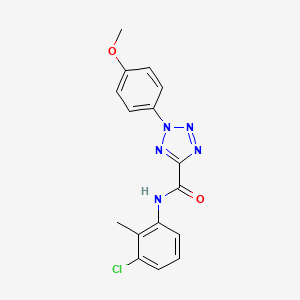
N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H14ClN5O2 and its molecular weight is 343.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered interest in the pharmaceutical field due to its potential biological activities, including antimicrobial and anticancer properties. This compound features a unique combination of functional groups that enhance its chemical reactivity and biological profile.
Chemical Structure and Properties
The compound's structure includes a tetrazole ring, which is known for its diverse biological activities. The presence of chloro and methoxy substituents on the phenyl rings contributes to its reactivity and potential pharmacological effects. The molecular formula is C15H14ClN5O, with a molecular weight of 331.74 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClN5O |
| Molecular Weight | 331.74 g/mol |
| Purity | ≥ 95% |
Antimicrobial Activity
Research indicates that tetrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, with minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains, outperforming some conventional antibiotics like ciprofloxacin .
Anticancer Activity
Molecular docking studies suggest that this compound interacts with key proteins involved in cancer pathways, such as TP53 and NF-kappa-B. These interactions may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines. For example, studies have reported IC50 values indicating strong cytotoxic effects against various cancer cell lines, demonstrating its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial metabolism and cancer cell survival.
- Protein Interaction : Binding to proteins like TP53 may restore normal apoptotic pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in microbial cells leading to cell death.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various tetrazole derivatives, including our compound, against Gram-positive and Gram-negative bacteria. The results indicated that the compound had a significantly lower MIC compared to standard antibiotics, suggesting enhanced efficacy .
- Cytotoxicity Against Cancer Cells : In another study, the compound was tested against multiple cancer cell lines (e.g., A-431 and Jurkat cells). The results showed that it had potent cytotoxic effects with IC50 values lower than those of established chemotherapeutics like doxorubicin .
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-10-13(17)4-3-5-14(10)18-16(23)15-19-21-22(20-15)11-6-8-12(24-2)9-7-11/h3-9H,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPNMFZUJZRPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













